molecular formula C21H27NO6 B11015925 N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-leucine

Cat. No.: B11015925
M. Wt: 389.4 g/mol
InChI Key: KZSXEVWCVFPLEU-RUINGEJQSA-N
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Description

4-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is a complex organic compound with a unique structure that includes a chromenyl group, a propyl side chain, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID typically involves multiple steps, starting from simpler precursors. One common method involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetate with appropriate reagents to introduce the propyl and pentanoic acid groups . The reaction conditions often include the use of catalysts such as sulfuric acid and solvents like ethanol to facilitate the esterification and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield chromenone derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

4-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with cellular proteins and enzymes, modulating their activity. Additionally, the compound’s ability to undergo redox reactions allows it to influence oxidative stress pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]pentanoic acid

InChI

InChI=1S/C21H27NO6/c1-5-6-14-10-19(23)28-18-11-15(7-8-16(14)18)27-13(4)20(24)22-17(21(25)26)9-12(2)3/h7-8,10-13,17H,5-6,9H2,1-4H3,(H,22,24)(H,25,26)/t13?,17-/m0/s1

InChI Key

KZSXEVWCVFPLEU-RUINGEJQSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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